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Compound of Interest

Compound Name: ODM-204

Cat. No.: B1150134 Get Quote

Disclaimer: Publicly available information on the specific metabolites of ODM-204 is limited.

The following technical support center provides general guidance and best practices for the

metabolite identification of novel small molecules like ODM-204, based on its known

mechanism of action and data from preclinical studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway anticipated for a dual CYP17A1 and androgen

receptor inhibitor like ODM-204?

Given that ODM-204 is a non-steroidal inhibitor of CYP17A1, a cytochrome P450 enzyme, it is

likely metabolized by other CYP enzymes in the liver. Common metabolic pathways for such

compounds include oxidation (hydroxylation, N-dealkylation) and subsequent conjugation

reactions (glucuronidation, sulfation) to increase water solubility and facilitate excretion.

Q2: In which preclinical species has the pharmacokinetics of ODM-204 been studied?

Preclinical studies for ODM-204 were conducted in both rodents (rats) and non-human

primates (cynomolgus monkeys).[1] These species are commonly used to assess the

pharmacokinetic and metabolic profile of new drug candidates before human trials.

Q3: Are there any known metabolites of ODM-204 identified in these preclinical studies?
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Specific structural information and quantitative data for the metabolites of ODM-204 are not

available in the public domain. Further development of ODM-204 was halted due to its

pharmacokinetic properties, which may be the reason for the limited published data on its

metabolism.[2][3]

Q4: What analytical techniques are most suitable for identifying metabolites of ODM-204?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)

is the primary technique for metabolite profiling and identification. High-resolution mass

spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of

unknown metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for

definitive structural confirmation of significant metabolites.

Q5: How can I troubleshoot poor sensitivity when analyzing potential ODM-204 metabolites by

LC-MS?

Poor sensitivity can arise from several factors. Refer to the Troubleshooting Guide below for

detailed solutions. Key areas to investigate include sample preparation, chromatographic

conditions, and mass spectrometer source parameters.

Quantitative Data Summary
Due to the limited publicly available data, a comprehensive table of ODM-204 metabolite

concentrations cannot be provided. However, the table below summarizes the known

pharmacokinetic properties of the parent drug, ODM-204, in preclinical species.
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Parameter Species Dose Route
Key
Findings

Reference

Bioavailability
Cynomolgus

Monkey
10-30 mg/kg Oral

Good oral

bioavailability.
[4]

Dose

Proportionalit

y

Cynomolgus

Monkey
10-30 mg/kg Oral

Linear and

dose-

proportional

pharmacokin

etics.

[4]

Pharmacodyn

amics

Cynomolgus

Monkey
10-30 mg/kg Oral

Dose-

dependently

inhibited

adrenal and

testicular

steroid

production.

[1][3]

Pharmacodyn

amics
Rat Not specified Oral

Co-

administratio

n with

leuprolide

acetate

significantly

potentiated

the

suppression

of

testosterone

levels.

[1]

Experimental Protocols
As specific metabolite identification studies for ODM-204 are not published, a detailed,

validated protocol cannot be provided. However, a generalizable experimental workflow for the

metabolite identification of a novel compound like ODM-204 is outlined below.
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Hypothetical Experimental Workflow for ODM-204
Metabolite Identification

In Vitro Metabolism:

Objective: To identify potential metabolites and the primary enzymes involved in the

metabolism of ODM-204.

Method:

1. Incubate ODM-204 with liver microsomes from preclinical species (rat, monkey) and

humans. Include co-factors such as NADPH for Phase I reactions and UDPGA and

PAPS for Phase II reactions.

2. Perform incubations with specific recombinant human CYP enzymes to identify the key

enzymes responsible for metabolism.

3. Quench the reactions at various time points with a cold organic solvent (e.g.,

acetonitrile).

4. Centrifuge the samples to precipitate proteins and collect the supernatant for LC-

MS/MS analysis.

In Vivo Metabolism in Preclinical Species:

Objective: To identify the major circulating and excreted metabolites of ODM-204 in rats

and monkeys.

Method:

1. Administer a single oral dose of ODM-204 to rats and monkeys.[1][3]

2. Collect plasma, urine, and feces at multiple time points post-dose.

3. Process the samples for analysis. Plasma samples can be subjected to protein

precipitation. Urine samples may require dilution. Fecal samples will need

homogenization and extraction.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29438723/
https://www.researchgate.net/publication/323107140_Discovery_and_Development_of_ODM-204_A_Novel_Nonsteroidal_Compound_for_the_Treatment_of_Castration-Resistant_Prostate_Cancer_by_blocking_the_Androgen_Receptor_and_Inhibiting_CYP17A1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Analyze the processed samples by LC-HRMS to profile and identify the metabolites.

Metabolite Identification and Structural Elucidation:

Objective: To identify and characterize the chemical structures of the detected metabolites.

Method:

1. Analyze the samples using a high-resolution mass spectrometer to obtain accurate

mass measurements of the parent drug and its metabolites.

2. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the

metabolites.

3. Compare the fragmentation patterns of the metabolites with that of the parent drug to

propose sites of metabolic modification.

4. Utilize metabolite identification software to predict potential biotransformations and aid

in data interpretation.

5. For major metabolites, isolation and subsequent analysis by NMR may be necessary for

unambiguous structure confirmation.

Troubleshooting Guides
Troubleshooting Common Issues in LC-MS/MS
Metabolite Identification
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Issue Potential Cause(s) Recommended Solution(s)

No or Low Metabolite Signal

- Inefficient extraction of

metabolites.- Ion suppression

from matrix components.- Low

abundance of the metabolite.-

Inappropriate MS source

parameters.

- Optimize the sample

extraction procedure.- Improve

chromatographic separation to

resolve metabolites from

interfering matrix components.-

Use a more sensitive mass

spectrometer or increase the

sample concentration if

possible.- Optimize source

parameters (e.g., gas flows,

temperature, voltages).

Poor Chromatographic Peak

Shape

- Column overload.-

Incompatible sample solvent

with the mobile phase.-

Column degradation.

- Dilute the sample.- Ensure

the sample is dissolved in a

solvent similar in strength to

the initial mobile phase.-

Replace the analytical column.

Inconsistent Retention Times

- Fluctuations in mobile phase

composition.- Changes in

column temperature.- Column

aging.

- Prepare fresh mobile phases

and ensure proper mixing.-

Use a column oven to maintain

a stable temperature.- Use a

new column or re-equilibrate

the existing one.

Difficulty in Structural

Elucidation

- Insufficient fragmentation in

MS/MS.- Co-elution of isomeric

metabolites.- Complex

fragmentation pattern.

- Optimize collision energy in

MS/MS experiments.- Improve

chromatographic resolution to

separate isomers.- Utilize high-

resolution MS to confirm

elemental composition and

consult spectral libraries or in-

silico fragmentation tools.

Visualizations
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Caption: Signaling pathway of ODM-204's dual inhibitory action.
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Caption: A general experimental workflow for metabolite identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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